Methyl 3-(4-bromophenyl)-2-hydroxypropanoate
Overview
Description
“Methyl 3-(4-bromophenyl)-2-hydroxypropanoate” is an organic compound. It is also known by other names such as “methyl 3-4-bromophenyl propanoate”, “methyl 3-4-bromophenyl propionate”, and "3-4-bromophenyl propanoic acid methyl ester" . Its molecular formula is C10H11BrO2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation "COC(=O)CCC1=CC=C(Br)C=C1" . This notation provides a way to represent the structure using ASCII strings.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 243.1 g/mol .
Scientific Research Applications
Synthesis and Chemical Applications
Compounds structurally related to Methyl 3-(4-bromophenyl)-2-hydroxypropanoate serve as key intermediates in the synthesis of various pharmacologically active molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate for manufacturing flurbiprofen, highlights the significance of bromophenyl compounds in medicinal chemistry. The process involves cross-coupling reactions and diazotization, underlining the role of these compounds in developing efficient synthetic routes for pharmaceuticals (Qiu, Gu, Zhang, & Xu, 2009).
Biomedical Applications
Polyhydroxyalkanoates (PHAs), for which this compound could potentially act as a precursor, highlight the breadth of research into biodegradable polymers for medical applications. PHAs are investigated for their use in surgical sutures, scaffolds, and drug delivery systems due to their biocompatibility and biodegradability. The properties of PHAs can be tailored by varying the monomer concentration, suggesting that derivatives of this compound could be utilized in designing polymers with specific characteristics for medical use (Grigore, Grigorescu, Iancu, Ion, Zaharia, & Andrei, 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-2-hydroxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFPGWXTPDLRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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